Glucosamine 6-sulfate

Description

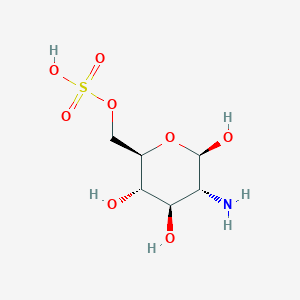

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDHILKWIRSIHB-QZABAPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucosamine 6-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91674-26-9 | |

| Record name | Glucosamine 6-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091674269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosamine 6-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Regulation of Glucosamine 6 Sulfate

Glucosamine (B1671600) 6-Phosphate as a Precursor in the Hexosamine Pathway

The journey to glucosamine 6-sulfate begins within the hexosamine biosynthesis pathway (HBP), a fundamental metabolic route that produces essential building blocks for glycosylation. nih.gov A key intermediate in this pathway is D-glucosamine 6-phosphate (GlcN-6-P). caymanchem.com This molecule is primarily synthesized from fructose-6-phosphate, a glycolytic intermediate, and glutamine, through the action of the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govmdpi.comreactome.org Alternatively, free glucosamine can enter the HBP and be phosphorylated by a hexokinase to form GlcN-6-P. nih.govresearchgate.net

GlcN-6-P then undergoes a series of enzymatic conversions. First, it is acetylated by glucosamine-phosphate N-acetyltransferase (GNPNAT) to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). mdpi.com This is followed by isomerization to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by phosphoglucomutase 3 (PGM3/AGM1). mdpi.com Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) converts GlcNAc-1-P and UTP into UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.com UDP-GlcNAc is the activated sugar donor used by glycosyltransferases to build the repeating disaccharide backbone of heparan sulfate (B86663), which consists of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) units. nih.gov It is upon these GlcNAc residues within the growing heparan sulfate chain that the subsequent sulfation events, including 6-O-sulfation, will occur.

Glucosamine 6-O-Sulfotransferases (6OSTs) and Isoform-Specific Contributions

The direct enzymatic attachment of a sulfate group to the 6-O position of a glucosamine residue within the heparan sulfate chain is catalyzed by a family of enzymes known as heparan sulfate 6-O-sulfotransferases (6OSTs). nih.govnih.gov These enzymes are type II transmembrane proteins that reside in the Golgi apparatus. researchgate.net They utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor for the sulfation reaction. nih.gov

In humans, three main isoforms of 6OST have been identified: 6OST-1, 6OST-2, and 6OST-3. nih.govdiva-portal.org While all three catalyze the same fundamental reaction, they exhibit distinct substrate specificities, which contributes to the incredible structural diversity of heparan sulfate. diva-portal.org These specificities are influenced by the surrounding sugar residues and their modifications. For instance, all three isoforms can sulfate both N-acetylated (GlcNAc) and N-sulfated (GlcNS) glucosamine residues. diva-portal.org However, their preferences for the adjacent uronic acid (either glucuronic acid or iduronic acid) can differ. oup.com The presence of a 2-O-sulfate group on the adjacent uronic acid has been shown to significantly promote the subsequent 6-O-sulfation by 6OST-2 and 6OST-3. diva-portal.org

Table 1: Isoforms of Human Glucosamine 6-O-Sulfotransferases (6OSTs)

| Isoform | Key Substrate Characteristics/Notes |

|---|---|

| 6OST-1 | Can efficiently sulfate core 2 oligosaccharide structures, suggesting a role in the synthesis of L-selectin ligands. nih.gov |

| 6OST-2 | Shows specificity for GlcA-GlcNS and IdoA(2S)-GlcNS disaccharides. oup.com Also acts on core 3 oligosaccharide structures. nih.gov |

| 6OST-3 | Exhibits substrate specificity that is intermediate between 6OST-1 and 6OST-2. oup.com |

Role of N-Deacetylase/N-Sulfotransferase (NDST) in Heparan Sulfate Sulfation Patterning

The action of 6OSTs does not occur in isolation. The sulfation pattern of heparan sulfate is a highly orchestrated process, and a critical preceding step is the modification of N-acetylglucosamine residues by a bifunctional enzyme family called N-deacetylase/N-sulfotransferases (NDSTs). nih.govuniprot.org There are four NDST isoforms in humans. nih.gov

The NDSTs perform two sequential reactions: first, the N-deacetylase domain removes the acetyl group from a subset of GlcNAc residues to produce an N-unsubstituted glucosamine (GlcNH2). nih.gov Subsequently, the N-sulfotransferase domain transfers a sulfate group from PAPS to the newly exposed amino group, forming N-sulfoglucosamine (GlcNS). nih.gov This initial N-sulfation is a pivotal event, as it is a prerequisite for the action of other heparan sulfate modifying enzymes, including C5-epimerase (which converts GlcA to IdoA) and the O-sulfotransferases (2-OST, 3-OST, and 6-OST). nih.govoup.com The pattern of N-sulfated domains created by the NDSTs largely dictates where subsequent modifications, including 6-O-sulfation, can occur, thereby establishing the foundational "S-domains" of heparan sulfate. mdpi.com

The different NDST isoforms exhibit varying levels of deacetylase and sulfotransferase activities, contributing to the complexity of the final sulfation pattern. For example, NDST-1 and NDST-2 have robust activity for both functions, while NDST-3 has poor N-sulfotransferase activity and NDST4 lacks N-deacetylase activity altogether. mdpi.com The interplay and cooperation between the N-deacetylase and N-sulfotransferase domains within a single NDST enzyme are crucial for generating the characteristic N-sulfated domains. nih.govresearchgate.net

Post-Synthetic Modifications by 6-O-Endosulfatases (Sulfs)

The sulfation pattern of heparan sulfate is not static after its synthesis in the Golgi. A fascinating layer of regulation occurs in the extracellular space through the action of a unique family of enzymes called 6-O-endosulfatases, or Sulfs. mdpi.comnih.gov In humans, there are two isoforms, SULF1 and SULF2. e-century.usplos.org

Unlike the lysosomal sulfatases that degrade heparan sulfate from its ends, the Sulfs are endo-enzymes that selectively remove 6-O-sulfate groups from internal glucosamine residues within intact heparan sulfate chains. nih.govplos.org This "editing" process occurs at the cell surface and in the extracellular matrix, allowing for dynamic remodeling of the heparan sulfate sulfation code in response to external cues. nih.gov The Sulfs show a preference for trisulfated disaccharide units, such as [UA2S-GlcNS6S], meaning they often act within the highly sulfated S-domains. mdpi.comrupress.org By removing the 6-O-sulfate group, the Sulfs can alter the binding sites for various signaling proteins, thereby modulating their activity. nih.gov

Table 2: Key Enzymes in Glucosamine 6-O-Sulfation Dynamics

| Enzyme Family | Function | Location | Key Substrates/Products |

|---|---|---|---|

| Glucosamine 6-O-Sulfotransferases (6OSTs) | Adds sulfate to the 6-O position of glucosamine | Golgi Apparatus | Substrate: GlcNAc/GlcNS in HS chain; Product: GlcNAc6S/GlcNS6S |

| N-Deacetylase/N-Sulfotransferases (NDSTs) | N-deacetylates and N-sulfates glucosamine | Golgi Apparatus | Substrate: GlcNAc in HS chain; Product: GlcNS |

| 6-O-Endosulfatases (Sulfs) | Removes 6-O-sulfate from internal glucosamine | Extracellular | Substrate: GlcNS6S in HS chain; Product: GlcNS |

Regulatory Mechanisms Governing Glucosamine 6-O-Sulfation Patterns

The precise pattern of glucosamine 6-O-sulfation is not left to chance but is governed by a multi-layered regulatory system. This ensures that the correct heparan sulfate structures are generated in specific cell types and at specific developmental stages to mediate appropriate biological responses.

The key regulatory mechanisms include:

Expression Levels of Sulfotransferases and Sulfs: The relative expression levels of the different 6OST and NDST isoforms, as well as the Sulfs, in a particular cell type are a primary determinant of the final sulfation pattern. Changes in the transcription of the genes encoding these enzymes can lead to alterations in heparan sulfate structure and function.

Substrate Availability: The availability of the universal sulfate donor, PAPS, can influence the extent of sulfation. The hexosamine biosynthesis pathway, which provides the UDP-GlcNAc building blocks, is also tightly regulated by nutrient availability, including glucose and glutamine. nih.govmdpi.com

Substrate Specificity of Enzymes: As discussed, the inherent substrate specificities of the 6OST and NDST isoforms create a foundational level of control. The preference of these enzymes for specific neighboring sugar residues and their modifications ensures a non-random and ordered process of sulfation.

Cooperative and Competitive Enzyme Action: The enzymes of the heparan sulfate biosynthetic pathway act in a coordinated fashion. The action of NDSTs is a prerequisite for subsequent O-sulfations. nih.gov There can also be competition between different sulfotransferases for modification sites.

Post-Synthetic Remodeling: The extracellular Sulfs provide a dynamic layer of regulation, allowing for the rapid modification of heparan sulfate in response to physiological or pathological stimuli. nih.gov This remodeling can fine-tune signaling pathways by altering the affinity of heparan sulfate for its protein ligands. frontiersin.org

Metabolism and Bio Distribution Research of Glucosamine 6 Sulfate

Pathways of Glucosamine (B1671600) 6-Sulfate Metabolism in Biological Systems

The metabolism of Glucosamine 6-sulfate is intrinsically linked to the hexosamine biosynthetic pathway, a crucial route for the production of amino sugars. nih.gov Endogenously, glucosamine is synthesized from glucose. nih.gov The process begins with the conversion of fructose-6-phosphate, a product of glycolysis, and glutamine into glucosamine-6-phosphate. This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) and represents the rate-limiting step in this pathway. nih.gov

Once formed, glucosamine-6-phosphate undergoes acetylation to become N-acetyl-glucosamine-6-phosphate, a reaction catalyzed by glucosamine-phosphate-N-acetyltransferase. nih.gov This is then converted to N-acetyl-glucosamine-1-phosphate, which ultimately leads to the formation of UDP-N-acetyl-glucosamine (UDP-GlcNAc). nih.gov UDP-GlcNAc is the activated precursor for the synthesis of GAGs, proteoglycans, and glycoproteins. nih.gov

A key aspect of this compound's metabolism involves sulfatases, a family of enzymes that hydrolyze sulfate (B86663) esters. rndsystems.com Specifically, Glucosamine (N-acetyl)-6-sulfatase, a lysosomal enzyme, is responsible for hydrolyzing the 6-sulfate groups from N-acetyl-D-glucosamine 6-sulfate units found in heparan sulfate and keratan (B14152107) sulfate. portlandpress.comebi.ac.uk This enzymatic action is vital for the breakdown and turnover of these complex carbohydrates. Deficiencies in this enzyme can lead to the lysosomal storage disorder known as Mucopolysaccharidosis III (Sanfilippo Syndrome type D). ebi.ac.uk Furthermore, extracellular sulfatases, such as SULF1 and SULF2, can remove 6-O-sulfate groups from heparan sulfate, playing a role in processes like odontoblast differentiation. ebi.ac.ukbiologists.com

The sulfate component of this compound is also an important consideration in its metabolism. It has been proposed that the sulfate moiety contributes to the compound's therapeutic effects, as sulfur is essential for the stabilization of the connective tissue matrix. scispace.com

Investigation of Exogenous this compound Metabolic Fate

Studies investigating the metabolic fate of exogenously administered this compound have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME). Following oral administration, the glucosamine component is almost completely absorbed from the gastrointestinal tract. scispace.com However, it undergoes a significant first-pass effect in the liver, where a substantial portion is metabolized. drugbank.comresearchgate.net This results in an absolute oral bioavailability of approximately 44%. drugbank.com

Pharmacokinetic studies in humans using radiolabeled glucosamine have shown that after oral administration, radioactivity is incorporated into plasma globulins. nih.gov The peak concentration of this incorporated radioactivity is reached around 9 hours after administration. nih.gov The elimination half-life of glucosamine following a single oral dose is estimated to be around 15 hours. drugbank.com

The metabolic breakdown of exogenous glucosamine can lead to smaller molecules. In rats, a significant portion of an administered dose of radiolabeled glucosamine was eliminated as carbon dioxide in the expired air, indicating its entry into central metabolic pathways. nih.gov Urinary excretion is another route of elimination, with a smaller percentage of the parent compound and its metabolites being cleared by the kidneys. drugbank.comnih.gov Fecal excretion accounts for a minor portion of the administered dose. drugbank.comnih.gov

It is important to note that early pharmacokinetic studies using radiolabeled glucosamine could not fully distinguish between the unchanged drug and its metabolites. openaccessjournals.com More recent and specific methods for determining glucosamine concentrations have provided a clearer picture of its metabolic fate. openaccessjournals.com

Distribution Patterns within Cellular and Extracellular Compartments

Once absorbed, this compound and its metabolites are distributed throughout the body. Studies in animals have shown that radioactivity from labeled glucosamine rapidly appears in various tissues, including the liver, kidneys, and articular cartilage. drugbank.comnih.gov Notably, articular cartilage has been shown to concentrate glucosamine to a greater extent than other structural tissues, highlighting its potential as a target tissue. scispace.com

At the cellular level, exogenous glucosamine can be transported into cells via glucose transporters, particularly GLUT-2. nih.gov Inside the cell, it is phosphorylated by hexokinase to form glucosamine-6-phosphate, thereby entering the hexosamine biosynthetic pathway. nih.gov This intracellular conversion allows it to serve as a precursor for the synthesis of various macromolecules. nih.govscispace.com this compound itself has been identified within the cytoplasm of cells. hmdb.ca

In the extracellular matrix, heparan sulfate proteoglycans (HSPGs) play a crucial role in controlling the distribution of various growth factors. royalsocietypublishing.org The sulfation patterns of these HSPGs, which can be modified by enzymes that act on glucosamine sulfate residues, are critical for their function. royalsocietypublishing.org ECM-associated HSPGs can act as a reservoir for growth factors or as a barrier to their diffusion, thereby influencing cellular signaling and tissue development. royalsocietypublishing.org

Studies in patients with knee osteoarthritis have shown that after repeated oral administration of crystalline glucosamine sulfate, glucosamine reaches peak concentrations in both plasma and synovial fluid, with levels in the synovial fluid being comparable to those in the plasma. openaccessjournals.comopenaccessjournals.com This demonstrates the ability of glucosamine to distribute to the joint space, where it can exert its biological effects.

Interactive Data Table: Pharmacokinetic Parameters of Glucosamine Sulfate in Humans

| Parameter | Route of Administration | Value | Reference |

| Absolute Oral Bioavailability | Oral | 44% | drugbank.com |

| Time to Peak Plasma Concentration (Tmax) | Oral | ~3 hours | drugbank.comopenaccessjournals.com |

| Elimination Half-life | Oral | ~15 hours | drugbank.com |

| Apparent Half-life | Intravenous | 1.11 hours | nih.gov |

| Urinary Excretion (24h) | Intravenous | 38% of dose | nih.gov |

| Fecal Excretion (120h) | Oral | 11.3% of dose | drugbank.comnih.gov |

Molecular Mechanisms of Action of Glucosamine 6 Sulfate

Modulation of Intracellular Signaling Pathways

Glucosamine (B1671600) 6-sulfate influences several key intracellular signaling pathways that are crucial in inflammatory and catabolic processes.

A significant mechanism of action for glucosamine 6-sulfate is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). nih.govopenaccessjournals.com NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation and matrix degradation. nih.gov In vitro studies have demonstrated that glucosamine sulfate (B86663) can suppress the activation of NF-κB in human osteoarthritic chondrocytes stimulated with interleukin-1 beta (IL-1β). nih.govnih.gov This inhibitory effect extends to the nuclear translocation of the p50 and p65 proteins, which are subunits of NF-κB. nih.gov By attenuating NF-κB activation, glucosamine sulfate can downregulate the expression of pro-inflammatory mediators. nih.govopenaccessjournals.com This effect has been observed at concentrations that are achievable in human plasma following oral administration. nih.gov The inhibition of NF-κB is a key mechanism by which glucosamine sulfate exerts its anti-inflammatory effects. openaccessjournals.comnih.gov

This compound has been shown to interfere with the signaling cascade initiated by Interleukin-1 beta (IL-1β), a potent pro-inflammatory cytokine. nih.govopenaccessjournals.comopenaccessjournals.com IL-1β plays a crucial role in the pathogenesis of osteoarthritis by inducing the expression of inflammatory and matrix-degrading factors. nih.gov Glucosamine sulfate can reverse the effects of IL-1β by blocking its intracellular signaling cascade. openaccessjournals.comopenaccessjournals.com This includes the inhibition of IL-1β-induced gene expression of molecules such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). nih.govopenaccessjournals.com Studies on human osteoarthritic chondrocytes have revealed that glucosamine sulfate inhibits the IL-1β-induced activation and subsequent nuclear translocation of NF-κB. openaccessjournals.comopenaccessjournals.com Furthermore, in annulus fibrosus cells stimulated with IL-1β, glucosamine supplementation has been shown to decrease the expression of inflammatory mediators like iNOS and COX-2. nih.gov

Research indicates that glucosamine sulfate can inhibit the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. ima-press.net This pathway is critical for signaling a wide array of cytokines and growth factors. harvard.edu Glucosamine has been found to inhibit the N-glycosylation of gp130, a subunit of the IL-6 receptor complex, which in turn inhibits the IL-6-STAT3 signaling pathway. nih.gov Specifically, glucosamine treatment has been observed to inhibit the phosphorylation of STAT3, a key protein in this pathway. nih.gov This inhibitory action on the JAK/STAT pathway contributes to the anti-inflammatory profile of this compound. ima-press.net

Glucosamine can influence the O-GlcNAcylation pathway, a nutrient-sensing post-translational modification process. portlandpress.comnih.gov By entering the hexosamine biosynthesis pathway, glucosamine can increase the cellular pool of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). portlandpress.comresearchgate.netplos.org UDP-GlcNAc is the substrate for O-GlcNAc transferase (OGT), the enzyme that attaches O-GlcNAc to proteins. nih.govfrontiersin.org Increased levels of UDP-GlcNAc can lead to elevated protein O-GlcNAcylation. researchgate.net This modification can affect a multitude of cellular processes, including signal transduction and transcription. portlandpress.com For instance, increased O-GlcNAcylation has been linked to the regulation of cardiac metabolism. plos.org

Enzyme Activity Modulation

This compound also exerts its effects by directly or indirectly modulating the activity of specific enzymes, particularly those involved in tissue degradation.

This compound has been found to inhibit the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components like collagen and proteoglycans. openaccessjournals.com Studies have shown that glucosamine can reduce the expression of various MMPs in chondrocytes and other cell types. mdpi.com Specifically, glucosamine sulfate has been demonstrated to significantly suppress the gene and protein expression of MMP-3 in osteosarcoma cells. springermedizin.denih.gov It has also been shown to inhibit IL-1β-induced expression of MMP-1 and MMP-13 in human chondrocytes. nih.gov In some cell lines, a reduction in MMP-9 expression has also been observed. springermedizin.denih.gov The combination of glucosamine and chondroitin (B13769445) sulfate has been reported to effectively downregulate IL-1β-induced gene expression of MMP-3 and MMP-13. avma.org This inhibitory effect on MMPs contributes to the chondroprotective properties attributed to this compound.

Data Tables

Table 1: Effects of this compound on Intracellular Signaling Pathways

| Signaling Pathway | Key Protein/Factor | Effect of this compound | Cell Type/Model | Reference(s) |

| NF-κB Pathway | NF-κB (p50/p65) | Inhibition of activation and nuclear translocation | Human Osteoarthritic Chondrocytes | nih.gov, openaccessjournals.com, nih.gov |

| IL-1β Cascade | iNOS, COX-2 | Decreased expression | Annulus Fibrosus Cells | nih.gov |

| JAK/STAT Pathway | STAT3 | Inhibition of phosphorylation | Breast Cancer Stem Cells | nih.gov |

| O-GlcNAcylation | UDP-GlcNAc | Increased levels | Primary Human Aortic Smooth Muscle Cells | researchgate.net |

Table 2: Inhibition of Matrix Metalloproteinases (MMPs) by this compound

| MMP Type | Effect of this compound | Cell Type/Model | Reference(s) |

| MMP-1 | Inhibition of IL-1β-induced expression | Human Chondrocytes | nih.gov |

| MMP-3 | Significant suppression of gene and protein expression | Osteosarcoma Cells | springermedizin.de, nih.gov |

| MMP-9 | Reduction in expression | Osteosarcoma Cells (SaOS-2) | springermedizin.de, nih.gov |

| MMP-13 | Inhibition of IL-1β-induced expression | Human Chondrocytes | nih.gov |

Selective Regulation of Cyclooxygenase-2 (COX-2) Expression

This compound has been shown to modulate inflammatory pathways, in part by selectively regulating the expression of Cyclooxygenase-2 (COX-2). Under conditions of inflammatory and mechanical stress, glucosamine supplementation can decrease the gene expression of major inflammatory mediators, including COX-2. nih.gov In studies on intervertebral disc annulus fibrosus cells subjected to tensile strain, the addition of D-glucosamine 6-sulfate resulted in a statistically significant decrease in COX-2 expression by 39% compared to cells under tensile strain alone. nih.gov A similar trend was observed when cells were subjected to both inflammatory (with interleukin-1β) and tensile stimulation, where glucosamine showed a tendency to decrease COX-2 gene expression by 37%. nih.gov

The broader mechanism for glucosamine's effect on COX-2 is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. openaccessjournals.comnih.gov NF-κB is a key transcription factor that, when activated by pro-inflammatory stimuli like interleukin-1β (IL-1β), moves to the nucleus and promotes the transcription of genes involved in inflammation, including the gene for COX-2. openaccessjournals.comnih.gov Glucosamine sulfate has been found to inhibit the IL-1β-induced activation and subsequent nuclear translocation of NF-κB in human osteoarthritic chondrocytes. openaccessjournals.comnih.gov This inhibition of NF-κB activation leads to a selective decrease in the gene expression and protein synthesis of COX-2, without affecting the constitutively expressed Cyclooxygenase-1 (COX-1). openaccessjournals.com

Table 1: Effect of D-Glucosamine 6-Sulfate on Inflammatory Mediator Gene Expression in Annulus Fibrosus Cells

| Condition | Mediator | Effect of this compound | Source |

|---|---|---|---|

| Tensile Strain | COX-2 | 39% decrease in gene expression | nih.gov |

| Tensile Strain | iNOS | 49% decrease in gene expression | nih.gov |

| Tensile Strain + IL-1β | COX-2 | Trend toward 37% decrease in gene expression | nih.gov |

Role as an Organic Cofactor in Ribozyme Catalysis (e.g., glmS Ribozyme)

This compound (GlcN6S) is a recognized activator of the glmS ribozyme, a catalytic RNA structure found in the 5' untranslated region of the messenger RNA (mRNA) from the glmS gene. wikipedia.orgnih.govcaymanchem.com The glmS gene is responsible for producing an enzyme that synthesizes glucosamine-6-phosphate (GlcN6P), a crucial molecule for bacterial cell wall formation. wikipedia.orgnih.gov The glmS ribozyme functions as a riboswitch, a regulatory segment of an mRNA molecule that binds a small molecule, resulting in a change in protein production. wikipedia.orgnih.gov

The natural and most potent activator for the glmS ribozyme is GlcN6P. nih.govnih.gov When cellular levels of GlcN6P are high, it binds to the ribozyme, activating a self-cleavage reaction in the mRNA. wikipedia.orgnih.gov This cleavage leads to the degradation of the mRNA transcript, thereby shutting down the synthesis of the GlcN6P-producing enzyme in a negative feedback loop. wikipedia.orgnih.gov

This compound, as a close structural analogue of GlcN6P, can also bind to the ribozyme and induce this self-cleavage, although it is a less potent activator than GlcN6P. nih.gov The catalytic mechanism relies on the amine group of the cofactor, which is positioned within the ribozyme's active site. nih.govnih.gov This amine group is believed to participate directly in the chemical reaction, performing general acid-base catalysis to facilitate the cleavage of the phosphodiester bond in the RNA backbone. nih.govnih.govnih.gov Crystal structures reveal a pre-formed, rigid active site in the ribozyme that binds the cofactor in an open, solvent-accessible pocket. nih.gov The binding of the cofactor, whether GlcN6P or an analogue like GlcN6S, initiates the catalytic activity. nih.gov

Table 2: Comparison of glmS Ribozyme Activators

| Activator Compound | Relative Potency | Role | Source |

|---|---|---|---|

| Glucosamine-6-phosphate (GlcN6P) | High | Natural cognate activator | nih.govnih.gov |

| Glucosamine-6-sulfate (GlcN6S) | Lower than GlcN6P | Analogue activator | nih.gov |

| Glucosamine (GlcN) | Lower than GlcN6S | Analogue activator | nih.gov |

Influence on Extracellular Matrix Component Homeostasis

This compound is a fundamental building block for the synthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix in connective tissues. scispace.com Its primary role in matrix homeostasis is acting as a substrate to stimulate the biosynthesis of proteoglycans and hyaluronic acid. scispace.com

Stimulation of Proteoglycan Biosynthesis in Chondrocytes

Glucosamine sulfate has been demonstrated to stimulate the production of proteoglycans (PGs) by human chondrocytes, the cells responsible for maintaining cartilage health. uef.finih.govcapes.gov.br In in-vitro studies using chondrocytes isolated from human osteoarthritic cartilage, glucosamine sulfate caused a statistically significant increase in PG production. nih.govcapes.gov.br This effect is attributed to its role as a precursor for the synthesis of GAG chains, which are attached to a core protein to form proteoglycans like aggrecan. scispace.comuef.fi By being available to the chondrocytes, exogenous glucosamine can be directly incorporated into the biosynthetic pathway, facilitating the production of these crucial matrix components. uef.firesearchgate.net

Augmentation of Type II Collagen Expression

Type II collagen is the primary structural collagen in articular cartilage, providing it with tensile strength. spandidos-publications.com Research indicates that glucosamine can enhance the expression of the gene for type II collagen (COL2A1). spandidos-publications.com In studies using the human chondrocyte cell line SW 1353, glucosamine was shown to markedly increase the mRNA expression of COL2A1. spandidos-publications.com This was confirmed at the protein level, where western blot analysis showed a clear enhancement of COL2A1 protein levels in the chondrocytes after incubation with glucosamine. spandidos-publications.com Other in-vitro studies have also reported that glucosamine can upregulate genes encoding type II collagen. avma.org While some research has found no significant modification of type II collagen production, other studies support its role in augmenting its expression. nih.govcapes.gov.bravma.orgresearchgate.net

Enhancement of Hyaluronic Acid Production in Synovial Cells

Hyaluronic acid (HA) is a large, non-sulfated GAG that is a major component of synovial fluid, providing it with viscosity and lubricating properties. mikronaehrstoffcoach.comeur.nl It is also the central backbone to which proteoglycan monomers attach to form large aggregates within the cartilage matrix. scispace.com The synthesis of HA requires glucosamine as one of its essential building blocks. nih.govresearchgate.net Studies on human osteoarthritic synovium explants have shown that the addition of glucosamine can significantly increase the production and secretion of hyaluronic acid. mikronaehrstoffcoach.comresearchgate.netspringermedizin.de This suggests that providing exogenous glucosamine can enhance the synthesis of HA by synovial cells, potentially contributing to the maintenance of synovial fluid and cartilage matrix structure. mikronaehrstoffcoach.comresearchgate.net

Table 3: Summary of this compound's Influence on Extracellular Matrix Components

| Matrix Component | Cell Type | Observed Effect | Source |

|---|---|---|---|

| Proteoglycans | Chondrocytes | Statistically significant stimulation of production | nih.govcapes.gov.br |

| Type II Collagen | Chondrocytes | Marked increase in mRNA and protein expression | spandidos-publications.com |

Biological Functions and Physiological Roles of Glucosamine 6 Sulfate

Contribution to Cartilage Formation and Repair Processes

Glucosamine (B1671600) 6-sulfate plays a pivotal role in the health of articular cartilage, the smooth, load-bearing tissue lining the surfaces of synovial joints. sportsmednw.comnih.gov Its primary function is to serve as an essential substrate for the synthesis of GAGs, such as chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate, and the hyaluronic acid backbone of proteoglycans. altmedrev.commedex.com.bdnih.gov These molecules are the fundamental building blocks of the cartilage matrix, responsible for its resilience, elasticity, and compressive strength. altmedrev.comnih.gov

The anabolic, or tissue-building, effects of Glucosamine 6-sulfate on cartilage have been demonstrated in various studies. It stimulates chondrocytes, the primary cells in cartilage, to produce key matrix components, including aggrecan and type II collagen. nih.govmdpi.com By providing the necessary precursors, this compound facilitates the synthesis and repair of the cartilage matrix. medex.com.bdnih.gov The sulfate moiety is also a crucial component, as it is incorporated into the structure of proteoglycans, further highlighting the compound's integral role in maintaining cartilage integrity. altmedrev.comnih.gov

| Component | Function in Cartilage | Effect of this compound | Reference |

|---|---|---|---|

| Glycosaminoglycans (GAGs) | Provide hydration and compressive strength | Acts as a fundamental building block for synthesis | altmedrev.commedex.com.bd |

| Proteoglycans (e.g., Aggrecan) | Form the structural framework of the matrix | Stimulates biosynthesis by chondrocytes | nih.govmdpi.com |

| Type II Collagen | Provides tensile strength and structure | Augments expression and synthesis | nih.govmdpi.com |

| Hyaluronic Acid | Forms the backbone of proteoglycan aggregates | Serves as a precursor for synthesis | medex.com.bdnih.gov |

Elucidation of Anti-inflammatory Effects in Joint Tissues

Beyond its structural role, this compound exhibits significant anti-inflammatory properties within joint tissues. Chronic inflammation is a key driver of cartilage degradation in conditions like osteoarthritis. Glucosamine has been shown to counteract this by reducing the levels of key pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.comresearchgate.net

The molecular mechanisms underlying these effects involve the inhibition of critical inflammatory signaling pathways. A primary target is the nuclear factor kappa B (NF-κB) pathway, a central regulator of the inflammatory response. nih.govmdpi.com By suppressing NF-κB activation, glucosamine can down-regulate the expression of numerous inflammatory genes. nih.gov This includes the suppression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators responsible for pain and tissue damage. nih.gov Furthermore, research on the related compound heparin has shown that the 6-O-sulfate group on glucosamine residues is critical for blocking L- and P-selectins, cell adhesion molecules involved in inflammatory cell recruitment, suggesting a specific role for this sulfation in mediating anti-inflammatory activity. nih.gov

Characterization of Anti-catabolic Activities in Connective Tissue Metabolism

This compound helps to maintain the balance between cartilage synthesis and degradation by exerting anti-catabolic effects. It protects the connective tissue matrix by inhibiting the activity of enzymes that break down its core components. nih.govresearchgate.net This action is crucial for slowing the progression of cartilage degeneration. mdpi.com

Research indicates that glucosamine can down-regulate the gene expression and activity of several matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading collagen and other matrix proteins. nih.govmdpi.com Specifically, it has been shown to reduce the expression of MMP-3 and MMP-13 in response to inflammatory stimuli. researchgate.netnih.gov Additionally, glucosamine inhibits aggrecanases (such as Aggrecanase-1 and Aggrecanase-2), which are the primary enzymes responsible for the breakdown of aggrecan, a major proteoglycan in cartilage. researchgate.netnih.gov By inhibiting these key catabolic enzymes, this compound helps to preserve the structural integrity of cartilage and prevent the excessive loss of its essential components. researchgate.net

| Enzyme | Function | Effect of Glucosamine | Reference |

|---|---|---|---|

| Matrix Metalloproteinase-3 (MMP-3) | Degrades collagen, proteoglycans, and other matrix proteins | Down-regulates gene expression | researchgate.netnih.gov |

| Matrix Metalloproteinase-13 (MMP-13) | Primarily degrades type II collagen | Suppresses IL-1-induced mRNA expression | nih.gov |

| Aggrecanase-1 (ADAMTS-4) | Cleaves aggrecan, a major proteoglycan | Down-regulates gene expression | researchgate.netnih.gov |

| Aggrecanase-2 (ADAMTS-5) | A key enzyme in aggrecan degradation | Down-regulates gene expression | researchgate.net |

Role in Heparan Sulfate 6-O-Sulfation and Protein-Ligand Interactions

This compound is a key structural unit within heparan sulfate (HS), a complex GAG found on cell surfaces and in the extracellular matrix. nih.govresearchgate.net The specific pattern of sulfation along the HS chain, including 6-O-sulfation of glucosamine residues, creates a high degree of structural diversity. nih.gov This "sulfation code" is critically involved in regulating the biological properties of HS, primarily its ability to bind to a vast array of protein ligands such as growth factors, chemokines, and enzymes. nih.gov The level of 6-O-sulfation is dynamically regulated by the opposing actions of heparan sulfate 6-O-sulfotransferases (HS6STs), which add the sulfate groups, and extracellular 6-O-endosulfatases (Sulfs), which remove them. nih.govscispace.com This precise regulation allows for the fine-tuning of protein-ligand interactions that control numerous cellular processes.

The 6-O-sulfation of glucosamine residues within heparan sulfate is a key determinant for the binding and signaling of many growth factors. Heparan sulfate proteoglycans (HSPGs) act as co-receptors, facilitating the interaction between growth factors and their primary signaling receptors. The presence of 6-O-sulfate groups is required for the high-affinity binding of factors such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-1 (FGF-1) to HS. nih.gov

The endosulfatases, Sulf1 and Sulf2, modulate this process by selectively removing 6-O-sulfate groups. This action can release growth factors that are sequestered in the extracellular matrix, making them available to bind to their receptors and initiate signaling. nih.govphysiology.org For instance, the enzyme HSulf-2 has been shown to release heparin-bound VEGF and FGF-1. nih.gov This mechanism suggests that the regulation of 6-O-sulfation can either promote or suppress growth factor signaling depending on the cellular context. physiology.org It is noteworthy that not all growth factor interactions are dependent on this specific modification; the binding of FGF-2 to heparin/HS, for example, relies on N-sulfation and 2-O-sulfation but not on 6-O-sulfation. nih.gov

Chemokines, a family of small cytokines involved in cell trafficking, also rely on interactions with GAGs like heparan sulfate to function effectively. nih.govresearchgate.net HSPGs help to establish chemokine gradients on cell surfaces and in the extracellular matrix, which are essential for directing leukocyte migration during immune responses and inflammation. researchgate.net

The 6-O-sulfation of glucosamine residues within HS is an important factor in these interactions. For example, the binding of Stromal cell-Derived Factor-1 (SDF-1, also known as CXCL12) to heparin is greatly diminished or abolished when 6-O-sulfate groups are removed by the action of HSulf-2. nih.gov This demonstrates that the specific sulfation pattern of HS is crucial for immobilizing chemokines and presenting them to their receptors on migrating cells, thereby regulating inflammatory processes and immune surveillance.

The signaling of Transforming Growth Factor-beta 1 (TGF-β1), a potent regulator of cell growth, differentiation, and matrix synthesis, is also modulated by interactions with proteoglycans. The sulfation patterns of these proteoglycans can influence TGF-β1 activity.

The relationship is complex and appears to be context-dependent. For example, studies in fibroblasts have shown that treatment with TGF-β1 can alter the sulfation pattern of the proteoglycan versican, leading to a decrease in the proportion of 6-O-sulfated disaccharides and an increase in 4-O-sulfation. oup.com Conversely, in vitro enzyme assays from these same cells showed that TGF-β1 treatment actually increased the activity of chondroitin 6-O-sulfotransferase. oup.com In another model involving mouse glomeruli, the absence of Sulf1 and Sulf2 enzymes, which would lead to an accumulation of 6-O-sulfated HS, resulted in suppressed TGF-β signaling. physiology.org These findings suggest a complex feedback loop where TGF-β1 can influence GAG sulfation, and the resulting sulfation pattern, in turn, modulates the growth factor's signaling response.

Role of Glucosamine 6 Sulfate in Pathophysiology and Disease States

Pathogenetic and Disease-Modifying Implications in Osteoarthritis (OA)

Glucosamine (B1671600) 6-sulfate has been extensively studied for its potential to act as a disease-modifying agent in osteoarthritis, a condition characterized by the progressive degradation of articular cartilage. The imbalance between the synthesis and degradation of extracellular matrix components is a key feature of OA pathophysiology. tandfonline.com Glucosamine 6-sulfate is hypothesized to counteract this by serving as a preferential substrate for the biosynthesis of glycosaminoglycan chains, which are crucial for the formation of aggrecan and other cartilage proteoglycans. mayoclinic.org

In vitro studies have shown that this compound can stimulate the synthesis of proteoglycans and type II collagen by chondrocytes. tandfonline.commdpi.com Furthermore, it may inhibit the degradation of cartilage by down-regulating the production of inflammatory mediators and catabolic enzymes. tandfonline.com For instance, it has been demonstrated to reduce the production of prostaglandin (B15479496) E2 and interfere with the nuclear factor kappa B (NF-κB) pathway in chondrocytes, a key signaling pathway in inflammation. mayoclinic.org

Long-term clinical trials have provided evidence for its structure-modifying effects. A landmark three-year, randomized, placebo-controlled trial found that while patients on placebo experienced progressive joint-space narrowing, those receiving glucosamine sulfate (B86663) showed no significant loss of joint space. nih.gov After three years, the mean joint-space loss in the placebo group was -0.31 mm, compared to -0.06 mm in the glucosamine sulfate group. nih.gov Another three-year study in postmenopausal women reported similar findings, with the placebo group showing a joint space narrowing of -0.33 mm, while the glucosamine group had a slight increase of +0.003 mm. researchgate.net These studies suggest that glucosamine sulfate can delay the long-term progression of cartilage degradation in knee OA. nih.govresearchgate.net In addition to structural benefits, these trials also demonstrated significant improvements in symptoms, as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC). nih.govresearchgate.net

| Study | Duration | Primary Outcome (Joint Space Narrowing) | Symptom Improvement (WOMAC Score) |

|---|---|---|---|

| Reginster et al. (2001) nih.gov | 3 years | No significant loss in glucosamine group (-0.06 mm) vs. progressive loss in placebo group (-0.31 mm). | Significant improvement with glucosamine vs. slight worsening with placebo. |

| Pavelká et al. (2002) researchgate.net | 3 years | No narrowing in glucosamine group (+0.003 mm) vs. narrowing in placebo group (-0.33 mm). | Significant improvement in function subscale with glucosamine (-14.1%) vs. trend for worsening with placebo (+5.4%). |

Modulation of Inflammatory Processes in Rheumatoid Arthritis (RA)

The role of glucosamine in rheumatoid arthritis, a systemic autoimmune disease characterized by chronic inflammation of the synovium, is less established than in OA. Research has primarily focused on its potential symptomatic effects rather than significant disease-modifying or anti-inflammatory actions.

A randomized, placebo-controlled study involving 51 RA patients found that glucosamine hydrochloride did not lead to significant improvements in joint counts or the American College of Rheumatology 20% response criteria (ACR20). oup.com The study also reported no changes in key inflammatory markers such as the erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP) levels. oup.com However, it did note a decrease in serum matrix metalloproteinase-3 (MMP-3) levels, an enzyme involved in cartilage degradation, and significant improvements in patient-reported pain scores. oup.comnih.gov This suggests a potential symptomatic benefit without a broad anti-inflammatory effect in RA. oup.com

Effects on Connective Tissue Degeneration in Tendinopathies and Tenosynovitis

Tendinopathies are characterized by pain and impaired function of tendons, often involving a failed healing response and degenerative changes in the tendon's extracellular matrix (ECM). Research suggests that glucosamine may positively influence tendon health by stimulating cellular activity and ECM synthesis.

In vitro studies have demonstrated that exposing tenocytes (tendon cells) to a combination of glucosamine and chondroitin (B13769445) sulfate can significantly increase collagen protein synthesis. wikipedia.orgnih.gov This is critical for tendon repair, as collagen is the primary structural protein of tendons. wikipedia.org

Animal studies have provided further evidence for these effects. In a study on rabbits with tenotomized superficial digital flexor tendons, treatment with a combination of sodium-hyaluronate and glucosamine-chondroitin sulfate led to improved histopathological, ultrastructural, and biomechanical outcomes during the remodeling stage of healing. nih.gov Similarly, in mice that underwent tenotomy, a diet enriched with glucosamine and chondroitin sulfate resulted in better ultrastructural organization of collagen fascicles, less inflammation, and greater tendon resistance compared to a control group. wikipedia.org These preclinical findings suggest that this compound may help mitigate connective tissue degeneration by promoting collagen synthesis and improving the structural integrity of healing tendons. nih.govwikipedia.org

Genetic Deficiencies of Glucosamine-6-Sulfate Sulfatases in Mucopolysaccharidoses

The critical role of this compound metabolism is starkly illustrated by a group of rare genetic disorders known as mucopolysaccharidoses (MPS). These are lysosomal storage diseases caused by the deficiency of specific enzymes required for the degradation of glycosaminoglycans (GAGs).

Specifically, a deficiency in the enzyme N-acetylglucosamine-6-sulfatase (GNS), also known as glucosamine-6-sulfatase, leads to Mucopolysaccharidosis type IIID (MPS IIID), or Sanfilippo syndrome type D. chiroeco.com This enzyme is responsible for hydrolyzing the 6-sulfate groups from N-acetyl-D-glucosamine 6-sulfate units found within heparan sulfate and keratan (B14152107) sulfate. chiroeco.com Its deficiency results in the lysosomal accumulation of these GAGs, leading to severe and progressive neurological damage.

A related and more widely known disorder is Morquio Syndrome, or MPS IVA. This condition is caused by a deficiency of a different enzyme, N-acetylgalactosamine-6-sulfatase (GALNS). meschinohealth.comarthritis.org While the primary substrates for GALNS are keratan sulfate and chondroitin-6-sulfate, the underlying principle is the same: the inability to remove a 6-sulfate group from a sugar moiety within a GAG leads to its accumulation and subsequent cellular and organ dysfunction. arthritis.org This results in the characteristic skeletal dysplasia, short stature, and other systemic complications seen in Morquio syndrome. meschinohealth.com These genetic diseases underscore the essential function of sulfatase enzymes in maintaining GAG homeostasis and connective tissue health.

| Disorder | Deficient Enzyme | Accumulated Substrates | Primary Clinical Manifestations |

|---|---|---|---|

| MPS IIID (Sanfilippo D) chiroeco.com | N-acetylglucosamine-6-sulfatase (GNS) | Heparan sulfate, Keratan sulfate | Severe, progressive neurodegeneration |

| MPS IVA (Morquio A) meschinohealth.comarthritis.org | N-acetylgalactosamine-6-sulfatase (GALNS) | Keratan sulfate, Chondroitin-6-sulfate | Skeletal dysplasia, short stature, corneal clouding |

Inhibition of Aberrant Scar Tissue Formation in Glaucoma Surgery Models

A major cause of failure in glaucoma filtration surgery is the formation of excessive scar tissue (fibrosis) at the surgical site, which can obstruct the newly created drainage pathway and lead to a subsequent rise in intraocular pressure. Research has explored the potential of this compound to modulate this wound healing process and inhibit scarring.

In an in vivo model of glaucoma filtration surgery, the application of water-soluble conjugates of D(+)-glucosamine and D(+)-glucosamine 6-sulfate, developed as dendrimers (hyperbranched nanomolecules), demonstrated significant success. These dendrimers were designed to have immunomodulatory and antiangiogenic properties. Their use was found to enhance the long-term success of the surgery from 30% in control models to 80%. This suggests that this compound, when delivered effectively, can interfere with the key pathological processes of fibrosis, including inflammation and the formation of new blood vessels, which are critical for scar tissue development. This approach represents a novel strategy to improve surgical outcomes by targeting the molecular drivers of fibrosis.

Potential Relevance in Metabolic Disorders, including Diabetes Mellitus and Obesity

The relationship between glucosamine supplementation and metabolic health, particularly glucose metabolism, has been a subject of debate and investigation. Early in vitro and animal studies, often using high doses, suggested that glucosamine could induce insulin (B600854) resistance by increasing flux through the hexosamine biosynthetic pathway. This raised concerns about its potential to adversely affect glucose control, especially in individuals with obesity, insulin resistance, or diabetes.

However, numerous human clinical trials using standard oral doses have not substantiated these concerns. Multiple studies in lean, obese, and non-diabetic subjects with OA have found that oral glucosamine sulfate did not cause or worsen insulin resistance or significantly alter fasting blood glucose, insulin levels, or glucose tolerance. A systematic review concluded that patients taking glucosamine might have a higher risk of diabetes only if they have high baseline glucose levels or pre-existing impaired glucose tolerance.

Conversely, a large prospective study using data from the UK Biobank found that habitual glucosamine use was associated with a significantly lower risk of developing type 2 diabetes. This inverse association was more pronounced in participants who had higher baseline levels of C-reactive protein, suggesting a potential interplay with systemic inflammation.

| Study | Population | Key Finding |

|---|---|---|

| Almada et al. (2000) (preliminary) | 15 subjects | Suggested oral glucosamine sulfate may promote insulin resistance. |

| Muniyappa et al. (2006) | Lean and obese subjects | 6 weeks of oral glucosamine did not cause or worsen insulin resistance or endothelial dysfunction. |

| Salim et al. (2019) | Non-diabetic OA patients | 12 weeks of oral glucosamine had no significant effect on glucose metabolism or insulin resistance. |

| Ma et al. (2020) | 404,508 adults (UK Biobank) | Habitual glucosamine use was associated with a 17% lower risk of incident type 2 diabetes. |

Associations with Cardiovascular Pathophysiology and Mortality

Several large-scale observational studies have suggested an unexpected association between regular glucosamine use and improved cardiovascular outcomes. The proposed mechanisms for this potential benefit include glucosamine's anti-inflammatory properties and its ability to mimic a low-carbohydrate diet by decreasing glycolysis.

A prospective study of nearly half a million participants from the UK Biobank found that, over a median follow-up of seven years, habitual glucosamine use was associated with a significantly lower risk of total cardiovascular disease (CVD) events, CVD death, coronary heart disease (CHD), and stroke. After adjusting for numerous confounding factors, glucosamine use was linked to a 15% lower risk of total CVD events and a 22% lower risk of CVD death.

Another large prospective cohort study reported similar findings, showing that regular glucosamine use was associated with lower all-cause mortality as well as reduced mortality from CVD, cancer, respiratory disease, and digestive disease. oup.com This study found a 15% lower risk of all-cause mortality and an 18% lower risk of CVD mortality among users. oup.com However, it is important to note that not all research is in agreement. One retrospective cohort study of patients with osteoarthritis found an association between glucosamine use and a higher risk of CVD, though the authors acknowledged that the study did not adjust for several key CVD risk factors like physical activity, BMI, and smoking.

| Study | Outcome | Adjusted Hazard Ratio (95% CI) |

|---|---|---|

| Ma et al. (2019) (UK Biobank) | Total CVD Events | 0.85 (0.80 to 0.90) |

| CVD Death | 0.78 (0.70 to 0.87) | |

| Coronary Heart Disease | 0.82 (0.76 to 0.88) | |

| Stroke | 0.91 (0.83 to 1.00) | |

| Li et al. (2020) oup.com | All-Cause Mortality | 0.85 (0.82 to 0.89) |

| CVD Mortality | 0.82 (0.74 to 0.90) | |

| Respiratory Mortality | 0.73 (0.66 to 0.81) |

Advanced Research Methodologies and Analytical Approaches for Glucosamine 6 Sulfate Studies

Spectroscopic Techniques for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of glucosamine (B1671600) 6-sulfate. It provides precise information about the atomic arrangement within the molecule.

1D NMR: One-dimensional NMR, particularly ¹H NMR, is used to identify the hydrogen atoms in the molecule. In aqueous solutions, glucosamine 6-sulfate exists as an equilibrium mixture of two anomers, α and β. The ¹H NMR spectrum displays distinct signals for the anomeric protons of these forms. For example, in a D₂O and CD₃OD mixture, the H-2 proton of the α-anomer appears at approximately 3.24 ppm, while the β-anomer's H-2 proton is observed at 2.95 ppm rsc.org. The total glucosamine content can be quantified by integrating the signal of the α-anomer, which is well-separated from the water signal researchgate.net. High-field NMR instruments (e.g., 600 MHz) offer superior resolution compared to low-field alternatives, allowing for more accurate quantification and structural analysis researchgate.netfh-aachen.de.

2D NMR: Two-dimensional NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, provide correlational data between directly bonded protons and carbon atoms. This is invaluable for unambiguous assignment of signals in complex spectra. The HSQC spectrum of this compound reveals correlations that confirm the carbon backbone and the positions of various functional groups nih.gov. For instance, it can clearly distinguish the signals corresponding to the sugar ring protons and carbons, confirming the molecular structure researchgate.net.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents typical chemical shift values obtained from 1D and 2D NMR experiments, which are crucial for the structural verification of this compound.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Anomeric (α-anomer) | ~5.3 - 5.43 | ~92.29 | researchgate.netnih.gov |

| Anomeric (β-anomer) | ~4.8 - 4.91 | ~96.28 | researchgate.netnih.gov |

| C2 | ~2.96 - 3.27 | ~56.78 - 59.43 | nih.gov |

| C3-C5 | ~3.5 - 4.3 | ~69.5 - 76.7 | nih.gov |

Infrared (IR) spectroscopy is utilized to identify functional groups within the this compound molecule by measuring the absorption of infrared radiation.

Near-Infrared (NIR) and Attenuated Total Reflection Infrared (ATR-IR): These techniques are often employed for the rapid and non-destructive quantitative analysis of glucosamine in pharmaceutical formulations researchgate.net. The mid-infrared region is particularly useful, where characteristic bands for functional groups like the amine group (around 3309-3356 cm⁻¹) can be used for quantification semanticscholar.org. The spectrum of this compound displays a distinct IR band around 1230 cm⁻¹, which corresponds to the S=O stretching of the sulfate (B86663) ester group, allowing for the quantification of sulfate composition nih.gov.

Infrared Multiple Photon Dissociation (IR-MPD): IR-MPD spectroscopy, often coupled with mass spectrometry, is a sophisticated gas-phase technique used for detailed structural elucidation. This method provides distinctive IR signatures that can differentiate between isomers. For this compound, the measured IR-MPD spectrum shows characteristic bands for the sulfate modes, which are crucial for confirming the position of the sulfate group researchgate.net. This technique is particularly powerful for distinguishing between positional isomers, such as 3-O-sulfated and 6-O-sulfated glucosamine, which may be challenging to differentiate using mass spectrometry alone researchgate.net.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

MS: Direct mass spectrometry, particularly with tandem MS (MS/MS), can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) is a common soft ionization technique that keeps the molecule intact. The fragmentation of the parent ion provides characteristic product ions that help confirm the structure nih.govscienceopen.com.

LC-MS: The coupling of liquid chromatography with mass spectrometry (LC-MS and LC-MS/MS) is a cornerstone for the sensitive and selective quantification of this compound in complex biological matrices like plasma and urine nih.govresearchgate.net. This approach leverages the separation power of LC with the high specificity and sensitivity of MS detection. Using multiple reaction monitoring (MRM) mode in tandem MS, specific ion transitions for glucosamine can be monitored, significantly reducing interferences and enhancing sensitivity nih.govresearchgate.net. This has enabled the development of methods with a lower limit of quantification (LLOQ) as low as 12 ng/mL in human plasma nih.gov.

Table 2: Key Mass Spectrometry Parameters for this compound Analysis

This table summarizes typical parameters used in LC-MS/MS methods for the highly sensitive and specific detection of glucosamine.

| Parameter | Description | Typical Value / Mode | Reference |

|---|---|---|---|

| Ionization Mode | Method used to generate ions. | Positive Electrospray Ionization (ESI+) | scienceopen.comnih.gov |

| Parent Ion (m/z) | Mass-to-charge ratio of the intact glucosamine ion. | 180.1 | researchgate.net |

| Product Ion (m/z) | Mass-to-charge ratio of a characteristic fragment ion. | 162.1 | researchgate.net |

| Detection Mode | Mass analyzer setting for quantification. | Multiple Reaction Monitoring (MRM) | researchgate.net |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from other components in a mixture, enabling accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound in raw materials and finished products nih.gov.

Reverse-Phase HPLC (RP-HPLC): This is a common mode of HPLC used for glucosamine analysis. Because glucosamine lacks a strong UV chromophore, detection can be challenging. To overcome this, several strategies are employed:

Direct UV Detection: Detection at low wavelengths (e.g., 193-195 nm) can be used, though it may lack specificity redalyc.orgresearchgate.net.

Pre-column Derivatization: Glucosamine is often derivatized with reagents like N-(9-fluorenyl-methoxycarbonyloxy) succinimide (B58015) (FMOC-Su) or o-phthalaldehyde (B127526) (OPA) to attach a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors nih.govoup.comnih.gov.

Alternative Detectors: Detectors such as Corona Charged Aerosol Detectors (Corona CAD) or Evaporative Light Scattering Detectors (ELSD) can be used to analyze underivatized glucosamine, offering a simpler and faster analysis nih.govplos.org.

A variety of stationary phases (columns), such as C8 and C18, and mobile phases are used depending on the specific application and whether derivatization is performed researchgate.netresearchgate.net. Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the linearity, accuracy, precision, and robustness of these analytical procedures researchgate.netsphinxsai.com.

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of glucosamine. In HPTLC, a sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel 60F₂₅₄), and the plate is developed in a chamber with a suitable mobile phase researchgate.net.

For glucosamine analysis, a mobile phase such as Propanol-Ethyl acetate-Ammonia-Water may be used researchgate.net. As with HPLC, derivatization may be required for visualization and quantification. For instance, iodine vapor can be used to derivatize the separated spots on the plate, which are then scanned densitometrically at a specific wavelength (e.g., 254 nm) for quantification researchgate.net. The method can be validated for parameters like linearity, precision, and recovery, making it suitable for routine quality control of pharmaceutical dosage forms researchgate.netsphinxsai.com.

Table 3: Comparison of Chromatographic Methods for this compound

This table highlights the key features and typical conditions for HPLC and HPTLC methods used in the analysis of this compound.

| Parameter | HPLC / RP-HPLC | HPTLC |

|---|---|---|

| Stationary Phase | C8 or C18 columns | Pre-coated silica gel 60F₂₅₄ plates |

| Mobile Phase Example | Phosphate buffer-acetonitrile mixtures | Propanol-Ethyl acetate-Ammonia-Water (4:3:2:1 v/v) |

| Detection Method | UV, Fluorescence (often with derivatization), Corona CAD, ELSD, MS | Densitometric scanning (often with derivatization, e.g., iodine vapor) |

| Key Advantage | High resolution, sensitivity, and automation; well-established for complex matrices. | High throughput, low cost, simple operation. |

| Reference | researchgate.netnih.govnih.gov | researchgate.netsphinxsai.com |

In Vitro Experimental Models for Mechanistic Investigations

Cartilage Explants

Cartilage explant cultures represent a sophisticated in vitro model that bridges the gap between isolated cell cultures and in vivo studies. This model involves the use of small pieces of articular cartilage harvested from animal or human joints and maintained in a culture medium. The key advantage of the explant model is that it preserves the natural three-dimensional architecture of the cartilage, keeping the chondrocytes within their native extracellular matrix (ECM). This allows for the study of cellular responses in a microenvironment that more closely mimics the physiological conditions of the joint.

Cartilage explants are particularly useful for investigating the effects of this compound on matrix metabolism, including the balance between anabolic (synthesis) and catabolic (degradation) processes, and for assessing the diffusion and penetration of the compound into the cartilage tissue.

Modulation of Inflammatory and Catabolic Gene Expression: Similar to chondrocyte cultures, cartilage explants are often treated with inflammatory stimuli like Interleukin-1 beta (IL-1β) to simulate osteoarthritic conditions. Studies using this model have provided significant insights into the gene-regulatory effects of glucosamine sulfate.

Downregulation of Inflammatory Mediators: Treatment of IL-1β-stimulated cartilage explants with glucosamine sulfate has been shown to suppress the gene expression of key inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This leads to a subsequent reduction in the production and release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively, from the tissue.

Inhibition of Matrix-Degrading Enzymes: Glucosamine sulfate has been demonstrated to downregulate the mRNA expression of major cartilage-degrading enzymes, such as matrix metalloproteinase-13 (MMP-13) and aggrecanases (ADAMTS-1, ADAMTS-5).

Upregulation of Protective Factors: Importantly, glucosamine sulfate has also been found to increase the expression of the tissue inhibitor of metalloproteinase-3 (TIMP-3). TIMP-3 is a crucial endogenous inhibitor of both MMPs and aggrecanases. By shifting the gene expression balance in favor of inhibitors over degradative enzymes, glucosamine sulfate helps to protect the cartilage matrix from breakdown.

Effects on Extracellular Matrix Integrity: By measuring the release of matrix components, such as glycosaminoglycans (GAGs), into the culture medium, the protective effect of this compound on ECM integrity can be quantified. In IL-1β-stimulated explants, glucosamine treatment has been shown to reduce the loss of GAGs from the cartilage, indicating a preservation of the proteoglycan content of the matrix. While some studies suggest glucosamine may primarily act to prevent degradation rather than stimulate new synthesis in this model, its ability to maintain the existing matrix under inflammatory conditions is a key finding.

The following table summarizes key findings from studies using cartilage explant models to investigate the effects of glucosamine sulfate.

Table 6: Summary of Glucosamine Sulfate Effects on Cartilage Explants

| Explant Source | Experimental Condition | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| Bovine Articular Cartilage | IL-1β Stimulation + Glucosamine/Chondroitin (B13769445) Sulfate | Abrogated IL-1β-induced gene expression of iNOS, COX-2, and NF-κB. | Suppression of inflammatory and catabolic gene transcription. | |

| Bovine Articular Cartilage | IL-1β Stimulation + Glucosamine/Chondroitin Sulfate | Repressed mRNA for MMP-13 and aggrecanases; upregulated TIMP-3 mRNA and protein. | Shifting the balance from matrix degradation to matrix preservation. | |

| Human Osteoarthritic Cartilage | Glucosamine-HCl Treatment | Decreased expression of both anabolic (e.g., aggrecan) and catabolic (e.g., MMPs) genes. | Inhibition of catabolic activities, rather than stimulation of new synthesis. |

Osteoblast Cultures

Osteoblast cultures serve as a fundamental in vitro model to elucidate the direct effects of this compound on bone formation and cellular activity. These methodologies allow for a controlled environment to study the molecular mechanisms by which this compound influences osteoblastic differentiation and function.

One common approach involves the use of osteoblast-like cell lines, such as the human osteosarcoma cell line MG-63. Studies utilizing these cells have demonstrated that glucosamine sulfate can promote osteoblastic differentiation. Key markers of this process are often quantified, including alkaline phosphatase (ALP) activity, collagen synthesis, and the secretion of osteocalcin. For instance, research has shown that treatment of MG-63 cells with glucosamine sulfate leads to a significant increase in ALP activity, a critical enzyme in the early stages of bone mineralization. Furthermore, an enhancement in collagen production, the primary organic component of the bone matrix, has been observed. The secretion of osteocalcin, a late-stage marker of osteoblast differentiation and a protein involved in bone mineralization, is also elevated in the presence of glucosamine sulfate. nih.gov

More advanced models, such as three-dimensional (3D) dynamic co-culture systems, are also employed to mimic the complex in vivo bone microenvironment more closely. These systems may involve the co-culture of human primary osteoblasts with other cell types, like osteoclasts, to investigate the broader effects of this compound on bone remodeling. In such models, the anabolic effects of glucosamine sulfate on osteoblasts can be assessed by monitoring mineral matrix deposition, often visualized using Alizarin Red staining, and by analyzing the expression of specific osteogenic markers through techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

The findings from these osteoblast culture studies suggest that this compound can directly stimulate the differentiation and functional activity of bone-forming cells.

Ribozyme Functional Assays

Ribozyme functional assays provide a unique and specific method for studying the interactions and catalytic activities related to glucosamine 6-phosphate (GlcN6P), a closely related metabolite of this compound. The glmS ribozyme, a catalytic RNA molecule found in the 5' untranslated region of the mRNA for the glmS gene, is specifically activated by GlcN6P to catalyze its own cleavage. This self-cleavage mechanism is a key regulatory process in the biosynthesis of GlcN6P.

Functional assays leveraging the glmS ribozyme are instrumental in understanding the specificity and kinetics of this interaction. These assays typically involve incubating the glmS ribozyme with its substrate and varying concentrations of GlcN6P or related analogs, including this compound. The rate of the cleavage reaction is then measured to determine the efficacy of the activator. While GlcN6P is the primary and most potent activator of the glmS ribozyme, studies have shown that this compound can also stimulate its activity, albeit to a lesser extent. researchgate.net

The kinetics of the ribozyme cleavage can be monitored using various techniques, such as fluorescence resonance energy transfer (FRET) or capillary electrophoresis with laser-induced fluorescence (CE-LIF). nih.gov In a FRET-based assay, the substrate is labeled with a fluorescent donor and quencher pair. Upon cleavage, the donor and quencher are separated, leading to an increase in fluorescence that can be measured in real-time. This allows for the determination of kinetic parameters, such as the rate constant of the cleavage reaction.

These ribozyme functional assays are not only crucial for fundamental research into RNA catalysis and gene regulation but also hold potential for the development of biosensors for the detection of GlcN6P and related compounds. The specificity of the glmS ribozyme for GlcN6P provides a highly selective platform for such applications.

In Vivo Animal Models for Efficacy and Pathophysiological Studies

In vivo animal models are indispensable for evaluating the efficacy of this compound in a complex biological system and for understanding its role in various pathophysiological processes. These models allow for the assessment of the compound's effects on tissue structure, function, and biochemical markers in a manner that is not possible with in vitro studies alone.

Animal models of osteoarthritis (OA) are widely used to investigate the potential disease-modifying effects of this compound on cartilage degradation and joint health.

The STR/ort mouse is a well-established inbred strain that spontaneously develops OA, primarily in the medial tibial plateau, with features that closely resemble human OA. hilarispublisher.comnih.gov Studies using this model have shown that administration of glucosamine sulfate can delay the progression and severity of cartilage lesions. semanticscholar.orgresearchgate.net Histological scoring systems are employed to quantify the extent of cartilage damage, including fibrillation, erosion, and loss of proteoglycans.

The Anterior Cruciate Ligament Transection (ACLT) rat model is a surgically induced model of post-traumatic OA. Transection of the ACL leads to joint instability and subsequent progressive cartilage degeneration, mimicking the changes seen after traumatic knee injuries in humans. nih.govnih.gov In this model, oral administration of glucosamine sulfate has been shown to attenuate the development of OA. nih.govhilarispublisher.com Efficacy is assessed through macroscopic and histologic evaluation of the cartilage and synovium. Furthermore, immunohistochemical analysis can be used to examine changes in the expression of key signaling molecules, such as mitogen-activated protein kinases (MAPKs), in chondrocytes. nih.gov

Canine models of OA, often induced by ACLT (the Pond-Nuki model), are also utilized due to the anatomical and physiological similarities of the canine knee joint to that of humans. nih.govnih.gov In these models, the effect of glucosamine sulfate is evaluated by histological examination of the articular cartilage using scoring systems like the modified Mankin score. nih.gov Research has demonstrated that both intra-articular and oral administration of glucosamine sulfate can significantly reduce the histological signs of OA in canines. nih.gov

| Animal Model | Method of OA Induction | Key Findings with this compound Treatment | Primary Assessment Methods |

|---|---|---|---|

| STR/ort Mouse | Spontaneous | Delayed progression and reduced severity of cartilage lesions. semanticscholar.org | Histological scoring of cartilage. researchgate.net |

| ACLT Rat | Surgical (Anterior Cruciate Ligament Transection) | Attenuated development of OA, suppressed synovitis. nih.gov | Macroscopic and histologic analysis, immunohistochemistry. nih.govhilarispublisher.com |

| Canine Model (ACLT) | Surgical (Anterior Cruciate Ligament Transection) | Significantly reduced histological signs of OA. nih.gov | Modified Mankin score for histological assessment. nih.gov |

Animal models of rheumatoid arthritis (RA) are employed to investigate the potential anti-inflammatory and immunomodulatory effects of this compound. RA is an autoimmune disease characterized by chronic inflammation of the synovium, leading to joint destruction.

Other models, such as adjuvant-induced arthritis in rats, are also utilized to study the effects of glucosamine and chondroitin sulfate on RA. researchgate.net In these models, treatment with a combination of glucosamine and chondroitin sulfate has been shown to reduce paw volume and levels of inflammatory mediators in synovial tissues. researchgate.net The mechanism of action is thought to involve the modulation of the gut microbiota. researchgate.net

| Animal Model | Key Findings with Glucosamine Treatment | Assessment Parameters |

|---|---|---|

| SKG Mouse | Suppressed expression of Mmp13 and Col3a1 genes in articular cartilage. nih.gov | Arthritis score, gene expression analysis. nih.gov |

| Adjuvant-Induced Arthritis Rat | Reduced paw volume and levels of inflammatory mediators in synovial tissues (in combination with chondroitin sulfate). researchgate.net | Paw volume, histological analysis of joints, analysis of gut microbiota. researchgate.net |

Animal models of tendinopathy are used to assess the potential of this compound to enhance tendon healing and improve biomechanical properties. Tendinopathy is a condition characterized by pain, swelling, and impaired performance of a tendon.